ethyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Overview
Description
Ethyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that features a fused furan and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves a multi-step process. One common method includes the condensation of appropriate aldehydes with ethyl azidoacetate, followed by thermal cyclization of the resulting 2-azido-3-arylacrylate in xylene . The Hemetsberger-Knittel reaction sequence is often employed, which involves nucleophilic substitution, Knoevenagel condensation, and thermolysis to promote intramolecular cyclocondensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with methyl iodide, benzyl chloride, or acetic anhydride to form N-substituted products.
Hydrolysis: Hydrolysis of the ester group can yield the corresponding carboxylic acids.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex fused ring systems.
Common Reagents and Conditions
Methyl Iodide: Used for N-methylation reactions.
Benzyl Chloride: Used for N-benzylation reactions.
Acetic Anhydride: Used for acetylation reactions.
Hydrazine Hydrate: Used for forming carbohydrazides.
Major Products
N-Substituted Products: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis.
Fused Ring Systems: Formed through cycloaddition reactions.
Scientific Research Applications
Ethyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with potential pharmacological activities.
Materials Science: The compound’s ability to form complex fused ring systems makes it useful in developing new materials with specific properties.
Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action for ethyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-[3-(Trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate: Contains a trifluoromethyl group, which can significantly alter its chemical properties and biological activities.
Uniqueness
The presence of the furan and pyrrole rings also contributes to its distinct chemical behavior and versatility in various reactions .
Properties
IUPAC Name |
ethyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-2-18-15(17)12-9-14-11(16-12)8-13(19-14)10-6-4-3-5-7-10/h3-9,16H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUOJQGCBZVOAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(O2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501394 | |
Record name | Ethyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71971-00-1 | |
Record name | Ethyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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